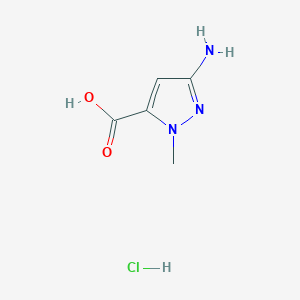![molecular formula C6H13Cl2N3 B6351091 [1-(1-Methyl-1H-pyrazol-5-yl)ethyl]amine dihydrochloride CAS No. 1982760-89-3](/img/structure/B6351091.png)
[1-(1-Methyl-1H-pyrazol-5-yl)ethyl]amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[1-(1-Methyl-1H-pyrazol-5-yl)ethyl]amine dihydrochloride” is a chemical compound. It is a derivative of pyrazole, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The compound is a dark red solid at room temperature and has a certain solubility in alcohol solvents and strong polar dimethyl sulfoxide .
Synthesis Analysis
The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For instance, 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl) acryloyl chloride was subjected to reactions with various mono-, 1,2-, 1,3-,1,4-, and 1,5-binucleophiles .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the formula C5H10N3Cl1 . The compound has a molecular weight of 111.15 Da .Chemical Reactions Analysis
The amine group in “this compound” is a common reaction center, which can react with acid or acyl group to form the corresponding salts or amides .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a boiling point of 219.8±15.0 °C at 760 mmHg . The compound has a density of 1.2±0.1 g/cm3 .Applications De Recherche Scientifique
[1-(1-Methyl-1H-pyrazol-5-yl)ethyl]amine dihydrochloride has been used in a variety of scientific research applications. It has been used in the study of enzymes, as it has been found to inhibit the activity of certain enzymes. It has also been used in the study of receptor binding, as it has been found to bind to certain receptors in the body. In addition, this compound has been studied for its potential applications in drug discovery, as it has been found to interact with certain drug targets.
Mécanisme D'action
Target of Action
Similar compounds have been shown to interact with various enzymes and receptors, which could potentially be the targets for this compound .
Mode of Action
It’s plausible that the compound interacts with its targets through the formation of hydrogen bonds and hydrophobic interactions, given the presence of the amine group and the hydrophobic methyl and pyrazolyl groups .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Avantages Et Limitations Des Expériences En Laboratoire
[1-(1-Methyl-1H-pyrazol-5-yl)ethyl]amine dihydrochloride has several advantages and limitations for laboratory experiments. One of the advantages of using this compound in laboratory experiments is that it is relatively easy to synthesize. In addition, it has been found to interact with certain drug targets, making it a useful tool for drug discovery. However, this compound has several limitations, such as its potential to cause side effects and its potential to interact with other drugs.
Orientations Futures
[1-(1-Methyl-1H-pyrazol-5-yl)ethyl]amine dihydrochloride has potential future directions. One potential future direction is to further study its biochemical and physiological effects, as well as its potential applications in drug discovery. In addition, further research could be conducted on its potential interactions with other drugs, as well as its potential side effects. Furthermore, further research could be conducted on its potential uses in laboratory experiments, such as in the study of enzymes and receptor binding. Finally, further research could be conducted on its potential applications in other areas, such as in the study of cancer and other diseases.
Méthodes De Synthèse
[1-(1-Methyl-1H-pyrazol-5-yl)ethyl]amine dihydrochloride can be synthesized using a two-step process. The first step involves the reaction of 1-methyl-1H-pyrazole-5-carboxylic acid with ethyl amine in the presence of a base. This reaction yields 1-(1-methyl-1H-pyrazol-5-yl)ethyl]amine hydrochloride (1-MEA-HCI). The second step involves the reaction of 1-MEA-HCI with hydrochloric acid, yielding 1-(1-methyl-1H-pyrazol-5-yl)ethyl]amine dihydrochloride (this compound).
Safety and Hazards
“[1-(1-Methyl-1H-pyrazol-5-yl)ethyl]amine dihydrochloride” may cause skin irritation and may be harmful if absorbed through the skin. Ingestion may cause irritation of the digestive tract and may be harmful if swallowed. Inhalation may cause respiratory tract irritation and may be harmful if inhaled .
Propriétés
IUPAC Name |
1-(2-methylpyrazol-3-yl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.2ClH/c1-5(7)6-3-4-8-9(6)2;;/h3-5H,7H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBKYYAZDYTHAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NN1C)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(2-Methoxyphenyl)amino]methyl}phenol hydrochloride](/img/structure/B6351028.png)
![N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-2-piperazin-1-ylacetamide dihydrochloride](/img/structure/B6351031.png)

![[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]amine dihydrochloride](/img/structure/B6351045.png)
![2-Amino-3-[4-(dimethylamino)phenyl]propan-1-ol dihydrochloride](/img/structure/B6351052.png)
![[(2-Phenyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride](/img/structure/B6351069.png)
![3-[(4-Fluorobenzyl)oxy]azetidine hydrochloride; 95%](/img/structure/B6351077.png)


![N-[(2-Methyl-1,3-thiazol-4-yl)methyl]-L-prolinamide dihydrochloride](/img/structure/B6351088.png)

![3-[Ethyl(methyl)amino]-2-methylpropanoic acid hydrochloride; 95%](/img/structure/B6351114.png)